![molecular formula C24H30N2O2 B12462945 1-(Cyclohexylamino)-3-[2-(4-methoxyphenyl)indol-1-yl]propan-2-ol](/img/structure/B12462945.png)
1-(Cyclohexylamino)-3-[2-(4-methoxyphenyl)indol-1-yl]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclohexylamino)-3-[2-(4-methoxyphenyl)indol-1-yl]propan-2-ol is a complex organic compound with a unique structure that includes a cyclohexylamino group, a methoxyphenyl group, and an indole moiety
Vorbereitungsmethoden
Die Synthese von 1-(Cyclohexylamino)-3-[2-(4-Methoxyphenyl)indol-1-yl]propan-2-ol umfasst typischerweise mehrere Schritte, darunter die Bildung des Indolrings, die Einführung der Methoxyphenylgruppe und die Anbindung der Cyclohexylaminogruppe. Häufige Synthesewege können umfassen:
Bildung des Indolrings: Dies kann durch die Fischer-Indolsynthese erreicht werden, bei der Phenylhydrazin unter sauren Bedingungen mit einem Keton oder Aldehyd reagiert.
Einführung der Methoxyphenylgruppe: Dieser Schritt kann elektrophilen aromatischen Substitutionsreaktionen umfassen, um die Methoxygruppe in den Phenylring einzuführen.
Anbindung der Cyclohexylaminogruppe: Dies kann durch nukleophile Substitutionsreaktionen erfolgen, bei denen die Aminogruppe an den Cyclohexanring eingeführt wird.
Industrielle Produktionsverfahren können die Optimierung dieser Synthesewege umfassen, um höhere Ausbeuten und Reinheit zu erzielen, wobei häufig Katalysatoren und spezifische Reaktionsbedingungen eingesetzt werden, um die Effizienz zu steigern.
Analyse Chemischer Reaktionen
1-(Cyclohexylamino)-3-[2-(4-Methoxyphenyl)indol-1-yl]propan-2-ol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung der entsprechenden Ketone oder Carbonsäuren führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, was zur Bildung von Alkoholen oder Aminen führt.
Substitution: Die Verbindung kann je nach den vorhandenen funktionellen Gruppen und den Reaktionsbedingungen nukleophile oder elektrophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Säuren, Basen, Lösungsmittel wie Dichlormethan oder Ethanol und Katalysatoren wie Palladium oder Platin. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
1-(Cyclohexylamino)-3-[2-(4-Methoxyphenyl)indol-1-yl]propan-2-ol hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein in der organischen Synthese verwendet, insbesondere bei der Entwicklung neuer Pharmazeutika und Agrochemikalien.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle, antifungale und Antikrebsaktivitäten.
Medizin: Es wird auf seine potenziellen therapeutischen Wirkungen untersucht, z. B. als Rezeptoragonist oder -antagonist in verschiedenen biologischen Signalwegen.
Industrie: Die Verbindung wird aufgrund ihrer einzigartigen chemischen Eigenschaften bei der Entwicklung neuer Materialien, einschließlich Polymeren und Beschichtungen, verwendet.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Rezeptoren oder Enzyme binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. So kann sie beispielsweise an bestimmten Rezeptorstellen als Agonist oder Antagonist wirken und Signaltransduktionswege und zelluläre Reaktionen beeinflussen.
Wirkmechanismus
The mechanism of action of 1-(Cyclohexylamino)-3-[2-(4-methoxyphenyl)indol-1-yl]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Im Vergleich zu ähnlichen Verbindungen zeichnet sich 1-(Cyclohexylamino)-3-[2-(4-Methoxyphenyl)indol-1-yl]propan-2-ol durch seine einzigartige Kombination von funktionellen Gruppen und strukturellen Merkmalen aus. Ähnliche Verbindungen können umfassen:
1-(Cyclohexylamino)-3-[2-(4-Hydroxyphenyl)indol-1-yl]propan-2-ol: Diese Verbindung enthält eine Hydroxygruppe anstelle einer Methoxygruppe, was ihre Reaktivität und biologische Aktivität beeinflussen kann.
1-(Cyclohexylamino)-3-[2-(4-Chlorophenyl)indol-1-yl]propan-2-ol:
Insgesamt macht die einzigartige Struktur von this compound zu einer wertvollen Verbindung für verschiedene Anwendungen in der wissenschaftlichen Forschung und bietet potenzielle Vorteile in mehreren Bereichen.
Eigenschaften
Molekularformel |
C24H30N2O2 |
|---|---|
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
1-(cyclohexylamino)-3-[2-(4-methoxyphenyl)indol-1-yl]propan-2-ol |
InChI |
InChI=1S/C24H30N2O2/c1-28-22-13-11-18(12-14-22)24-15-19-7-5-6-10-23(19)26(24)17-21(27)16-25-20-8-3-2-4-9-20/h5-7,10-15,20-21,25,27H,2-4,8-9,16-17H2,1H3 |
InChI-Schlüssel |
QOXASPJYNWOQJX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CC(CNC4CCCCC4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Fluoro-2-[(3,4,5-trimethoxyphenyl)methyl]isoindole-1,3-dione](/img/structure/B12462862.png)
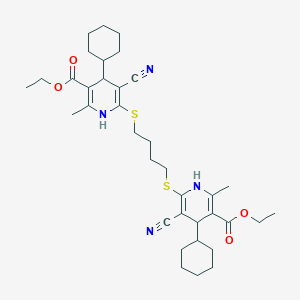
![Ethyl 8-chloro-6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12462866.png)
![2-(2,4-Dichlorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B12462874.png)
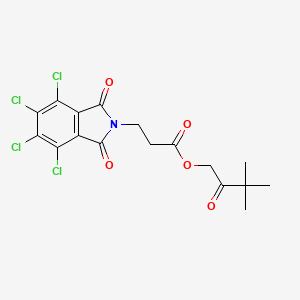
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-cyclohexylalaninamide](/img/structure/B12462896.png)


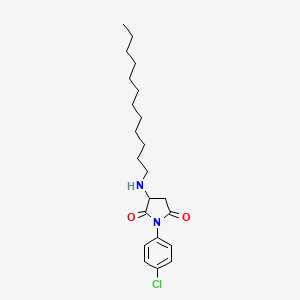
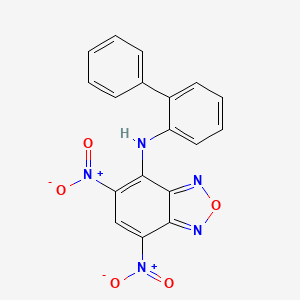
![2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12462944.png)
![(S)-2-(2-(5-(5-carbamimidoyl-1H-benzo[d]imidazol-2-yl)-2',6-dihydroxy-5'-sulfamoyl-[1,1'-biphenyl]-3-yl)acetamido)succinic acid](/img/structure/B12462951.png)
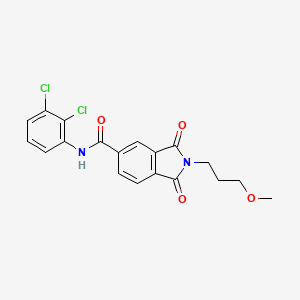
![ethyl 4-({[(4-methyl-5-{4-[(phenoxyacetyl)amino]phenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12462971.png)
